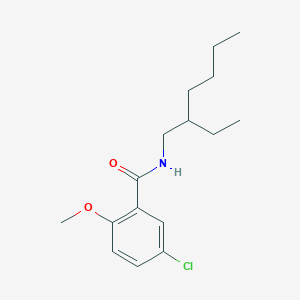
N-(2-ethylhexyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylhexyl)pyridine-4-carboxamide, also known as A-84543, is a synthetic compound that belongs to the class of pyridine carboxamides. It was first synthesized in the 1990s as a potential analgesic drug. However, due to its unique mechanism of action, it has gained attention in the scientific community for its potential use in research applications.
Mechanism of Action
N-(2-ethylhexyl)pyridine-4-carboxamide acts as a selective agonist of α7nAChR, which leads to the activation of downstream signaling pathways. This activation results in the release of neurotransmitters such as dopamine and acetylcholine, which play a role in various physiological processes. N-(2-ethylhexyl)pyridine-4-carboxamide has been shown to modulate these processes by enhancing or inhibiting the release of these neurotransmitters.
Biochemical and Physiological Effects
N-(2-ethylhexyl)pyridine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases. Additionally, N-(2-ethylhexyl)pyridine-4-carboxamide has been shown to have analgesic effects, which may be useful in the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-ethylhexyl)pyridine-4-carboxamide in lab experiments is its high selectivity for α7nAChR, which allows for the specific modulation of this receptor. Additionally, N-(2-ethylhexyl)pyridine-4-carboxamide has been shown to have a good safety profile, with no significant side effects reported in animal studies. However, one limitation of using N-(2-ethylhexyl)pyridine-4-carboxamide is its relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several potential future directions for the research on N-(2-ethylhexyl)pyridine-4-carboxamide. One potential direction is the development of more potent and selective agonists of α7nAChR, which may have greater therapeutic potential. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-(2-ethylhexyl)pyridine-4-carboxamide on cognitive function, inflammation, and pain perception. Finally, the potential use of N-(2-ethylhexyl)pyridine-4-carboxamide in the treatment of various diseases such as Alzheimer's disease and chronic pain should be further explored.
Synthesis Methods
The synthesis of N-(2-ethylhexyl)pyridine-4-carboxamide involves the reaction of 2-ethylhexylamine with 4-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure N-(2-ethylhexyl)pyridine-4-carboxamide.
Scientific Research Applications
N-(2-ethylhexyl)pyridine-4-carboxamide has been extensively studied for its potential use in various research applications. It has been shown to have a high affinity for the alpha-7 nicotinic acetylcholine receptor (α7nAChR), which is involved in various physiological processes such as cognitive function, inflammation, and pain perception. N-(2-ethylhexyl)pyridine-4-carboxamide has been used as a tool compound to study the role of α7nAChR in these processes.
properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N-(2-ethylhexyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H22N2O/c1-3-5-6-12(4-2)11-16-14(17)13-7-9-15-10-8-13/h7-10,12H,3-6,11H2,1-2H3,(H,16,17) |
InChI Key |
XGMKWXWOTWETKX-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CC=NC=C1 |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B291509.png)











